Isoxazolin-5-one

Oncology Medicinal Chemistry Cytotoxicity Screening

Isoxazolin-5-one (CAS 43228-53-1) is a 5(2H)-isoxazolone scaffold possessing non-transferable biological specificity. Its ketonic tautomer predominance and pH-dependent reactivity distinguish it from isomeric isoxazolin-3-ones and pyrazolin-5-ones. Derivatives exhibit distinct cytotoxicity profiles versus 3,5-isoxazolidinediones, preferentially targeting T-cell leukemia and glioma cell lines. Procure this scaffold for anticancer lead discovery, tautomerically controlled building-block synthesis, or glutamate-transporter probe development (EAAC1).

Molecular Formula C3H3NO2
Molecular Weight 85.06 g/mol
CAS No. 43228-53-1
Cat. No. B1206914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolin-5-one
CAS43228-53-1
Synonymsisoxazolin-5-one
Molecular FormulaC3H3NO2
Molecular Weight85.06 g/mol
Structural Identifiers
SMILESC1=CNOC1=O
InChIInChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h1-2,4H
InChIKeyHZVPJXOQDCOJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolin-5-one (CAS 43228-53-1) Procurement Guide: Molecular Basis and Core Differentiation for Scientific Selection


Isoxazolin-5-one (CAS 43228-53-1), a fundamental 5(2H)-isoxazolone heterocycle with the molecular formula C3H3NO2, is a versatile scaffold that serves both as a bioactive entity and a critical synthetic building block . The compound is formally defined as an isoxazole that is 3-isoxazoline substituted at position 5 by an oxo group [1]. Its intrinsic reactivity is characterized by the presence of a carbonyl group adjacent to the nitrogen atom, which enables a rich set of chemical transformations and underlies its distinct tautomeric behavior [2]. The tautomeric equilibria and the pH-dependent synthesis pathways that distinguish it from its isomeric isoxazolin-3-one have been studied in detail [3][4].

Why Substituting Isoxazolin-5-one with a Close Analog Is Scientifically Unjustified


The interchangeability of isoxazolin-5-one with its close structural analogs, such as isoxazolin-3-one, pyrazolin-5-one, or isoxazolidinediones, is scientifically untenable due to fundamental differences in their intrinsic chemical and biological behavior. The pH-dependent synthetic pathway leading to isoxazolin-5-one diverges from that of isoxazolin-3-one, indicating a distinct reactivity landscape from the outset [1]. Furthermore, the tautomeric equilibrium of isoxazolin-5-one, which can exist in multiple forms including the predominant ketonic tautomer, directly influences its hydrogen-bonding capacity and acidity (pKa) [2][3]. This unique profile contrasts with the tautomerism of pyrazolin-5-ones [4]. More critically, the biological specificity of this scaffold is non-transferable: isoxazolin-5-one derivatives exhibit a different cytotoxicity profile and tumor-type specificity compared to the related 3,5-isoxazolidinedione class, with each scaffold preferentially targeting different cancer cell lines [5][6]. This combination of divergent synthesis routes, distinct physicochemical properties, and non-overlapping biological activity patterns definitively precludes the use of a generic alternative.

Quantitative Differentiation of Isoxazolin-5-one (CAS 43228-53-1) Against Its Closest Analogs


Tumor-Type Specificity: Divergent Cytotoxicity Profiles of 2-Isoxazolin-5-ones vs. 3,5-Isoxazolidinediones

In a direct comparative study, the 2-isoxazolin-5-one and 3,5-isoxazolidinedione scaffolds were evaluated for cytotoxicity against a panel of murine and human tumor cell lines. The data revealed that the specificity of these agents as cytotoxic compounds varied with the histological type of tumor cell, indicating that the 2-isoxazolin-5-one scaffold is not a simple replacement for the isoxazolidinedione class and may possess a distinct target profile [1].

Oncology Medicinal Chemistry Cytotoxicity Screening

pH-Dependent Synthesis Pathway: A Key Differentiator from Isoxazolin-3-one Formation

The synthetic route to isoxazolin-5-one (II) from ethyl propiolate is pH-dependent and fundamentally different from the pathway leading to its isomer, isoxazolin-3-one (III). This divergence in reaction conditions and intermediate formation means that synthetic protocols developed for the 3-one isomer cannot be directly applied to produce the 5-one scaffold. This pH-dependent behavior is a key physicochemical differentiator, directly impacting the feasibility and cost of synthesis [1].

Organic Synthesis Process Chemistry Reaction Optimization

Tautomeric Equilibria and Conformational Stability: Quantitative Analysis of the Predominant Ketonic Form

An investigation into the dipole moments and tautomerism of isoxazolin-5-ones established that, in dioxan, the compound can exist in three allowed tautomeric forms, with the ketonic forms being generally predominant [1]. This finding is supported by later computational studies, which quantified the energy differences between tautomeric forms (I, II, III) and confirmed that Form I (the ketonic tautomer) is the most stable. This distinct tautomeric profile influences key molecular properties such as hydrogen-bonding capacity and lipophilicity [2].

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Impact of 4-Position Substitution on Acidity and Tautomer Stability: A Differentiating Feature from 4-Unsubstituted Analogs

Analysis of the apparent dissociation constants (pKa) and tautomeric equilibria of isoxazolin-5-one and its derivatives revealed a specific structure-property relationship. Substitution at position 4 causes a large increase in the acidic strength of Δ2-isoxazolin-5-one tautomers but has no marked effect on that of Δ3-isoxazolin-5-one tautomers. Furthermore, 4-substitution is shown to increase the relative stability of Δ3-structures in comparison with the corresponding Δ2-structures [1].

Physical Organic Chemistry Medicinal Chemistry SAR Studies

Evidence-Backed Application Scenarios for Isoxazolin-5-one (CAS 43228-53-1) Procurement


Discovery of Novel Anticancer Agents with a Unique Tumor-Type Specificity Profile

Procure isoxazolin-5-one as a core scaffold for a medicinal chemistry program focused on developing novel anticancer agents. The evidence shows that 2-isoxazolin-5-one derivatives possess a distinct pattern of cytotoxicity and tumor-type specificity compared to the related 3,5-isoxazolidinedione class [1]. This divergence indicates that the scaffold may engage unique biological targets, offering a potential advantage in treating specific cancer types like T-cell leukemia or glioma. A focused library of isoxazolin-5-one derivatives is scientifically justified for screening against a panel of cancer cell lines to identify new lead compounds.

Design of Tailored Heterocyclic Building Blocks Based on Quantified Tautomeric Preferences

Utilize isoxazolin-5-one as a rationally selected building block in the synthesis of complex molecules where tautomeric control is essential. The quantitative data on its tautomeric equilibrium, which establishes the ketonic form as the most stable, provides a predictable basis for designing reactions and optimizing synthetic routes [1][2]. This is particularly valuable in asymmetric catalysis and for creating functionalized heterocycles where a specific tautomeric form is required for subsequent transformations or biological activity. The ability to predict and manipulate the tautomeric state of the 4-position via substitution further enhances its utility [3].

Synthesis of Natural Product Analogs and Biochemical Probes

Procure isoxazolin-5-one for the synthesis of biologically relevant natural product analogs and biochemical probes. The scaffold is a known component in a family of plant-derived natural products and can be used to synthesize compounds like β-(isoxazolin-5-on-2-yl)-L-alanine (BIA) [1]. Furthermore, it serves as a key intermediate in the synthesis of pharmacological probes such as O-(5-isoxazolyl)-L-serine, which has demonstrated activity as a substrate for the excitatory amino acid carrier 1 (EAAC 1) glutamate transporter [2]. This established route to bioactive molecules makes it a valuable starting material for chemical biology investigations into glutamate transport and plant metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.